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molecular formula C9H9BrFNO2 B1526750 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 910912-20-8

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1526750
M. Wt: 262.08 g/mol
InChI Key: ORNUZWNZNTXRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625936B2

Procedure details

To a suspension of 20.0 g (91.3 mmol) 5-bromo-2-fluorobenzoic acid in 1 L CH2Cl2 was added 12.0 mL (137 mmol) oxalyl chloride and 3 drops of DMF. After stirring for 6 h, the reaction was concentrated by rotary evaporation, the residue was dissolved in 1 L of CH2Cl2, 11.6 g (119 mmol) N,O-dimethylhydroxylamine hydrochloride and 63.6 mL (456 mmol) triethylamine were added and the reaction was stirred overnight. The reaction was dumped into a separatory funnel with 1 M HCl, the layers were separated, the organic was washed with 1M NaOH, then water, dried over Na2SO4 and concentrated to provide 3-1 as a colorless oil. Data for 3-1: LC/MS: rt=1.76 min; m/z=262 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
63.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C(Cl)(=O)C(Cl)=O.Cl.[CH3:19][NH:20][O:21][CH3:22].C(N(CC)CC)C.Cl>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([N:20]([O:21][CH3:22])[CH3:19])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)F
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11.6 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
63.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 L of CH2Cl2
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic was washed with 1M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)N(C)OC)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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